molecular formula C15H11F2N3OS B1677048 Nvp cxcr2 20 CAS No. 1029521-30-9

Nvp cxcr2 20

Numéro de catalogue B1677048
Numéro CAS: 1029521-30-9
Poids moléculaire: 319.3 g/mol
Clé InChI: PHHZYKZFEBRXAL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“Nvp cxcr2 20” is a potent and selective CXCR2 antagonist with an IC50 value of 40 nM . It exhibits selectivity for CXCR2 over a panel of 49 other GPCRs . It is orally bioavailable .


Physical And Chemical Properties Analysis

“Nvp cxcr2 20” has a molecular weight of 319.33 . It is soluble to 50 mM in DMSO . The compound should be stored at +4°C .

Applications De Recherche Scientifique

Neuropathic Pain Treatment

  • Scientific Field: Neuropathic Pain Research .
  • Application Summary: NVP CXCR2 20 is used as a selective CXCR2 antagonist in the treatment of neuropathic pain . It has been found to attenuate neuropathic pain symptoms and reduce the expression of CXCL3, a chemokine involved in pain transmission .
  • Methods of Application: The compound is administered intrathecally (into the spinal canal) in chronic constriction injury (CCI) models of neuropathic pain . It can also be administered intraperitoneally .
  • Results: Chronic intrathecal administrations of NVP CXCR2 20 have been shown to attenuate neuropathic pain symptoms and reduce the expression of CXCL3 after CCI . Moreover, in naïve mice, this antagonist prevented CXCL3-induced hypersensitivity .

Modulation of Neuroinflammation

  • Scientific Field: Neuroinflammation Research .
  • Application Summary: NVP CXCR2 20 is used to study the roles of CXCR2 and CXCR3 in nociceptive transmission, especially in neuropathic pain . It has been found to reduce the mRNA levels of pronociceptive chemokines .
  • Methods of Application: The compound is administered intrathecally in neuropathic pain models . It can also be administered intraperitoneally .
  • Results: Repeated intrathecal administration of NVP CXCR2 20 decreased the mRNA and/or protein levels of pronociceptive interleukins (i.e., IL-1beta, IL-6, IL-18) in the spinal cord . It also effectively reduced the mRNA levels of pronociceptive chemokines .

Propriétés

IUPAC Name

4-cyclopropyl-2-[(2,3-difluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3OS/c16-11-3-1-2-9(12(11)17)7-22-15-19-13(8-4-5-8)10(6-18)14(21)20-15/h1-3,8H,4-5,7H2,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHZYKZFEBRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)SCC3=C(C(=CC=C3)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nvp cxcr2 20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nvp cxcr2 20
Reactant of Route 2
Reactant of Route 2
Nvp cxcr2 20
Reactant of Route 3
Nvp cxcr2 20
Reactant of Route 4
Nvp cxcr2 20
Reactant of Route 5
Reactant of Route 5
Nvp cxcr2 20
Reactant of Route 6
Nvp cxcr2 20

Citations

For This Compound
27
Citations
A Piotrowska, E Rojewska, K Pawlik, G Kreiner… - Frontiers in …, 2019 - frontiersin.org
… of the selective CXCR2 antagonist, NVP CXCR2 20, attenuate neuropathic pain symptoms and … However, NVP CXCR2 20 did not diminish glial activation, thus not enhancing morphine/…
Number of citations: 27 www.frontiersin.org
A Piotrowska, K Ciapała, K Pawlik… - International Journal of …, 2021 - mdpi.com
… ) 4 h after administration and for NVP CXCR2 20 at a dose 20 μg/5 μL (p = 0.0002) 6 h after administration. In the cold plate test, (±)-NBI 74330 and NVP CXCR2 20 evoked the highest …
Number of citations: 14 www.mdpi.com
LG Pinto, FA Pinho-Ribeiro, WA Verri Jr - Frontiers in immunology, 2021 - frontiersin.org
… NVP CXCR2 20 (a selective CXCR2 receptor antagonist) treatment reduced SC production of … signaling has a role in CCI neuropathic pain that can be targeted by NVP CXCR2 20. …
Number of citations: 1 www.frontiersin.org
W Guo, S Imai, JL Yang, S Zou, M Watanabe… - Scientific Reports, 2017 - nature.com
… (a,b) Attenuation of BMSC-induced antihyperalgesia by a CXCR2 antagonists SB225002 and NVP CXCR2 20 (NVP) injected into the RVM at 1w (a) and 8w (b) post-BMSC injection. * - …
Number of citations: 36 www.nature.com
TR Moraes, LS Elisei, IH Malta, G Galdino - European Journal of …, 2020 - Elsevier
… intrathecal administration of CXCR2 antagonist NVP CXCR2 20 for 7 consecutive days did … than our study (IC50 = 40 nM to NVP CXCR2 20 versus IC50 = 22 nM to SB225002). …
Number of citations: 18 www.sciencedirect.com
LA Stott, AD la Rochelle, S Brown… - … of Pharmacology and …, 2023 - researchgate.net
… All the small molecules tested were able to fully inhibit CXCR2 responses elicited by both CXCL8 and CXCL1, except for reparixin which was inactive and NVP CXCR2 20, which …
Number of citations: 4 www.researchgate.net
K Pawlik, J Mika - Molecules, 2023 - mdpi.com
… CXCR2 receptor antagonist, NVP-CXCR2-20, administered … intrathecal administration of NVP-CXCR2-20 reduces the … intrathecal administration of NVP-CXCR2-20 does not improve …
Number of citations: 5 www.mdpi.com
O El Jordi, KD Fischer, TB Meyer… - Advances in Drug …, 2022 - frontierspartnerships.org
… It would be interesting to follow-up with experiments addressing this hypothesis by using, for example, Cxcr2−/− mice, CXCR2 antagonist NVP CXCR2 20, or neutrophil depletion (for …
Number of citations: 2 www.frontierspartnerships.org
J Korbecki, I Szatkowska, P Kupnicka… - International Journal of …, 2022 - mdpi.com
CXCL1 is a CXC chemokine, CXCR2 ligand and chemotactic factor for neutrophils. In this paper, we present a review of the role of the chemokine CXCL1 in physiology and in selected …
Number of citations: 8 www.mdpi.com
S Jiang, J Liang, W Li, L Wang, M Song, S Xu… - International …, 2023 - Elsevier
The CXC chemokine ligand (CXCL) 1 and its receptor CXC chemokine receptor (CXCR) 2 are widely expressed in the peripheral nervous systems (PNS) and central nervous systems (…
Number of citations: 4 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.